molecular formula C20H22N2O2 B11565315 1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione

1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione

Katalognummer: B11565315
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: RVXSQFCFIBEREL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione is a chemical compound belonging to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two 3,4-dimethylphenyl groups attached to the piperazine ring, making it a disubstituted derivative of piperazine-2,5-dione.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound. These products can have different chemical and physical properties compared to the parent compound.

Wirkmechanismus

The mechanism of action of 1,4-Bis(3,4-dimethylphenyl)piperazine-2,5-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Eigenschaften

Molekularformel

C20H22N2O2

Molekulargewicht

322.4 g/mol

IUPAC-Name

1,4-bis(3,4-dimethylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C20H22N2O2/c1-13-5-7-17(9-15(13)3)21-11-20(24)22(12-19(21)23)18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3

InChI-Schlüssel

RVXSQFCFIBEREL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N2CC(=O)N(CC2=O)C3=CC(=C(C=C3)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.